2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by systematic nomenclature and specific structural features. The International Union of Pure and Applied Chemistry name for this compound is (4-ethyl-1-piperazinyl)acetic acid dihydrobromide, reflecting the standardized naming conventions for heterocyclic compounds. The compound is registered under the Chemical Abstracts Service number 1197656-52-2, providing a unique identifier for chemical databases and regulatory purposes.

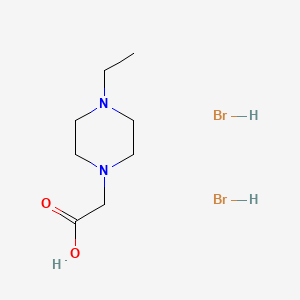

The molecular structure features a six-membered piperazine ring containing two nitrogen atoms in the 1,4-positions, with an ethyl substituent attached to one nitrogen atom and an acetic acid group connected to the other nitrogen. The dihydrobromide salt formation occurs through the protonation of the nitrogen atoms by hydrobromic acid, resulting in the formation of a stable crystalline solid with enhanced water solubility characteristics. The compound exhibits a melting point that has not been definitively established in current literature, though it maintains stability under recommended storage conditions of 2-8°C in sealed, dry environments.

Spectroscopic analysis reveals distinctive features that aid in compound identification and characterization. The Simplified Molecular Input Line Entry System representation is recorded as O=C(O)CN1CCN(CC)CC1.[H]Br.[H]Br, providing a standardized method for computer-based chemical structure representation. Nuclear magnetic resonance spectroscopy and mass spectrometry serve as primary analytical tools for confirming the compound's structure and purity, with typical purity specifications ranging from 95% to 98% in commercially available samples.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈Br₂N₂O₂ | |

| Molecular Weight | 334.05 | |

| Chemical Abstracts Service Number | 1197656-52-2 | |

| MDL Number | MFCD12913120 | |

| Storage Temperature | 2-8°C | |

| Typical Purity | 95-98% |

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, particularly the discovery and development of piperazine-containing compounds. The foundation of heterocyclic chemistry began in the early 19th century, with significant milestones including the isolation of alloxan from uric acid by Brugnatelli in 1818 and the discovery of various nitrogen-containing heterocycles throughout the 1800s. These early discoveries established the groundwork for understanding the unique properties and potential applications of compounds containing nitrogen heterocycles.

Piperazine itself was first synthesized and characterized in the late 19th century as part of the expanding field of saturated nitrogen heterocycles. The compound piperazine, with its formula (CH₂CH₂NH)₂, was originally named due to its chemical similarity to piperidine, which forms part of the structure of piperine found in black pepper plants. The development of the Hantzsch-Widman nomenclature system in 1887-1888 provided a systematic approach to naming these complex heterocyclic structures, establishing the foundation for modern chemical nomenclature that governs compounds like this compound.

The synthesis and characterization of substituted piperazine derivatives gained momentum throughout the 20th century as researchers recognized their potential in pharmaceutical applications. The ability to introduce various substituents at different positions of the piperazine ring, including alkyl groups and carboxylic acid functionalities, opened new avenues for drug discovery and development. Modern synthetic methodologies have enabled the efficient preparation of compounds such as this compound through controlled reactions involving piperazine precursors and appropriate alkylating or acylating agents.

The contemporary understanding of heterocyclic chemistry has evolved to encompass sophisticated synthetic strategies and mechanistic insights that facilitate the design of targeted molecules. Research indicates that more than half of known chemical compounds are heterocycles, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical significance underscores the importance of compounds like this compound within the broader context of pharmaceutical chemistry and drug development initiatives.

Position Within Piperazine Derivative Classifications

This compound occupies a specific position within the extensive classification system of piperazine derivatives, representing a subset of compounds characterized by both nitrogen substitution and carboxylic acid functionality. Piperazine derivatives constitute a broad class of chemical compounds that have been classified as privileged structures in medicinal chemistry due to their frequent occurrence in biologically active compounds and marketed pharmaceutical products. The compound under study belongs to the category of N-substituted piperazines with additional functionalization through the acetic acid moiety.

Within the pharmaceutical landscape, piperazine derivatives demonstrate remarkable structural diversity and biological activity profiles. Analysis of marketed drugs reveals that 13 of the 200 best-selling small molecule drugs in 2012 contained piperazine rings, highlighting the clinical significance of this structural class. However, examination of substitution patterns in existing drugs shows that 83% contain substituents at both N1 and N4 positions, while relatively few drugs feature substituents at carbon positions C2, C3, C5, and C6. This observation suggests that this compound represents part of the well-explored N-substituted chemical space rather than the less-investigated carbon-substituted derivatives.

The classification of piperazine derivatives extends beyond simple structural considerations to encompass functional and therapeutic categories. These compounds exhibit diverse pharmacological activities including antimicrobial, anticancer, anthelmintic, antibacterial, antifungal, antimycobacterial, antimalarial, antituberculant, anticonvulsant, and antidepressant properties. The specific structural features of this compound, particularly the ethyl substitution at nitrogen and the carboxylic acid functionality, position it within subclasses that may exhibit specific biological interactions and physicochemical properties.

Recent research efforts have focused on expanding the structural diversity of piperazine derivatives through asymmetric synthesis and novel substitution patterns. Studies have demonstrated that carbon-substituted piperazines represent an underexplored chemical space with significant potential for drug discovery applications. While this compound falls within the established N-substituted category, its specific substitution pattern and salt formation characteristics contribute to the overall understanding of structure-activity relationships within this important class of heterocyclic compounds.

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetic acid;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2BrH/c1-2-9-3-5-10(6-4-9)7-8(11)12;;/h2-7H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDVXBKNDIXZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)O.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Piperazine Derivatives

One common approach involves alkylation of piperazine or substituted piperazines with haloacetic acid derivatives or their esters. For example:

- Starting material: 4-ethylpiperazine

- Alkylating agent: Chloroacetic acid or its esters

- Reaction conditions: Typically performed in polar solvents such as ethanol or N,N-dimethylformamide (DMF)

- Base: Potassium carbonate or triethylamine to neutralize generated acid and facilitate nucleophilic substitution

- Temperature: Ambient to moderate heating (50–100 °C)

- Outcome: Formation of 2-(4-ethylpiperazin-1-yl)acetic acid intermediate

This intermediate is then converted to the dihydrobromide salt by treatment with hydrobromic acid in a suitable solvent, often at low temperature to avoid decomposition.

Substitution via Halogenated Intermediates and Cyanide Nucleophiles

Recent research has demonstrated a base-induced synthesis route involving halogenated piperazine intermediates and cyanide nucleophiles, which can be adapted to related compounds:

- Key reagents: 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, diphenyl disulfide derivatives, and trimethylsilyl cyanide (TMSCN)

- Solvent: Ethanol (EtOH), a green solvent

- Base: Cesium carbonate (Cs2CO3) preferred for higher yields

- Temperature: Elevated, around 100 °C

- Mechanism: SN2 nucleophilic substitution, where the cyanide anion attacks the chloromethyl group, leading to acetonitrile intermediates that can be hydrolyzed to acetic acid derivatives

- Yields: High, up to 90% under optimized conditions

Though this method is reported for sulfur-containing ethyl piperazine derivatives, its principles can be extended for the synthesis of acetic acid derivatives like 2-(4-ethylpiperazin-1-yl)acetic acid.

Reaction Conditions and Catalysts

Salt Formation: Dihydrobromide Preparation

After obtaining the free base 2-(4-ethylpiperazin-1-yl)acetic acid, the dihydrobromide salt is prepared by:

- Addition of hydrobromic acid (HBr): Typically aqueous HBr is added dropwise to a solution of the free base in an appropriate solvent (e.g., ethanol or water) under cooling

- Isolation: The salt precipitates out or is crystallized by solvent evaporation or addition of a non-solvent

- Purification: Recrystallization or washing to remove impurities

This salt form improves the compound's stability and solubility properties, which is crucial for pharmaceutical applications.

Research Findings and Comparative Analysis

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| N-alkylation with chloroacetic acid + base | 70–85 | Straightforward, well-established | Requires careful control of pH and temperature |

| Base-induced cyanide substitution (SN2) | Up to 90 | High yield, green solvent (EtOH) | Requires handling of cyanide reagents |

| Metal-catalyzed coupling (Pd, Cu catalysts) | Variable | Useful for complex intermediates | Catalyst cost and removal considerations |

The base-induced cyanide substitution method offers a greener and higher-yielding alternative for synthesizing piperazinyl acetic acid derivatives, while traditional alkylation remains widely used due to simplicity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| N-alkylation | 4-Ethylpiperazine, chloroacetic acid, K2CO3, EtOH, 50–100 °C | 70–85% | Common, scalable |

| Base-induced cyanide substitution | Diphenyl disulfide, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, TMSCN, Cs2CO3, EtOH, 100 °C | Up to 90% | Green solvent, catalyst-free, high yield |

| Salt formation | Free base + aqueous HBr | Quantitative | Forms dihydrobromide salt, improves stability |

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antitrypanosomal Activity

One of the prominent applications of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is in the development of drugs targeting Trypanosoma brucei, the causative agent of African sleeping sickness. In a study focused on enhancing aqueous solubility and pharmacokinetic profiles of anti-trypanosome compounds, derivatives of this compound showed promising results.

Case Study:

A series of analogs were synthesized, including derivatives of lapatinib, which were modified to improve their efficacy against T. brucei. The modifications aimed to enhance solubility while maintaining low toxicity levels. The study reported that specific analogs exhibited an EC50 value as low as 0.15 μM, indicating potent activity against the parasite while achieving improved solubility characteristics compared to their predecessors .

Tuberculosis Treatment Development

Another significant application is in the development of treatments for tuberculosis (TB). The compound's structure has been explored in relation to inhibitors targeting Mycobacterium tuberculosis (Mtb).

Case Study:

Research highlighted the structure-activity relationship (SAR) of piperazine derivatives, including this compound, which demonstrated improved pharmacokinetic properties and synergistic effects when combined with other agents targeting Mtb. The study found that certain modifications led to compounds with IC50 values ranging from 12 μM to 22 μM against MenA, a key enzyme in Mtb biosynthesis .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The piperazine ring contributes to its biological activity, allowing for interactions with various biological targets.

| Modification Type | Effect on Activity |

|---|---|

| Ethyl substitution on piperazine | Enhanced solubility and potency against T. brucei |

| Replacement of functional groups | Improved inhibition rates against MenA in TB treatment |

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide involves its interaction with the GABA-B receptor. As a GABA-B receptor agonist, it binds to the receptor and mimics the action of the neurotransmitter gamma-aminobutyric acid (GABA). This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. The molecular targets and pathways involved include the modulation of ion channels and the inhibition of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride

- Structure: This compound introduces an Fmoc (9-fluorenylmethyloxycarbonyl)-protected aminoethyl group on the piperazine ring, paired with a dihydrochloride salt.

- Applications : The Fmoc group serves as a protective moiety in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions. Unlike 2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide, this derivative is tailored for peptide chain assembly rather than small-molecule drug synthesis .

- Solubility : The dihydrochloride counterion may offer distinct solubility profiles in aqueous media compared to dihydrobromide salts.

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

- Structure : Here, the Fmoc group is directly attached to the piperazine nitrogen, and the compound lacks a salt form.

- Role: This derivative is used in synthesizing Fmoc-protected intermediates for combinatorial chemistry.

Tertiary Amines with Piperazine Backbones

Examples from tertiary amine catalogs include:

- (4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)but-2-en-1-yl)oxy)acetic acid hydrochloride

- 5-(1H-Imidazol-5-yl)pentan-1-amine dihydrobromide

- Key Differences : These compounds incorporate bulky aromatic substituents (e.g., bis(4-fluorophenyl)methyl) or heterocyclic appendages (e.g., imidazole), diverging from the simpler ethyl-acetic acid motif of this compound. Such structural variations alter pharmacological targeting; for example, imidazole-containing analogues may interact with histamine receptors .

Comparative Data Table

Research Findings and Practical Implications

- Synthetic Utility : While this compound has been employed in atropisomer synthesis , its discontinued status necessitates substitution with analogues like dihydrochloride salts or Fmoc-protected variants.

- Counterion Effects : Dihydrobromide salts generally exhibit higher solubility in water compared to dihydrochloride forms due to bromide’s larger ionic radius, though this may vary with specific solvents .

- Stability Considerations: Fmoc-protected derivatives require careful handling to prevent premature deprotection, whereas non-protected salts like the dihydrobromide offer straightforward reactivity in alkylation or acylation reactions .

Biological Activity

2-(4-Ethylpiperazin-1-yl)acetic acid dihydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula : C₈H₁₄Br₂N₂O₂

- Molecular Weight : 292.02 g/mol

This compound is typically synthesized through various chemical reactions involving piperazine and acetic acid derivatives, which can influence its solubility and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may exhibit the following mechanisms:

- Antiviral Activity : The compound has been studied for its ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) by targeting the NS5A protein. This inhibition is crucial for the development of antiviral therapies .

- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR. This pathway is significant in cancer biology as it regulates cell survival and growth .

Biological Activity Data

Recent studies have highlighted various aspects of the biological activity of this compound. Below is a summary table showcasing some key findings:

| Activity Type | Target | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Antiviral | HCV NS5A | <0.03 | |

| Antitumor | MCF-7 (breast cancer) | 59.24 | |

| Antitumor | MDA-MB-231 (triple-negative) | 70.3 | |

| Antitumor | U-87 MG (glioblastoma) | 81.6 |

Case Study 1: Antiviral Efficacy

In a study focused on antiviral agents, this compound was evaluated for its efficacy against HCV. The results demonstrated significant inhibition of viral replication at low concentrations, suggesting its potential as a therapeutic agent in HCV treatment protocols .

Case Study 2: Antitumor Properties

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and pancreatic cancer cells. The study revealed that the compound induced apoptosis through the modulation of key signaling pathways, confirming its role as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-ethylpiperazin-1-yl)acetic acid dihydrobromide with high purity?

Methodological Answer :

- Step 1 : Start with the nucleophilic substitution of 4-ethylpiperazine with bromoacetic acid derivatives. Control stoichiometry (1:2 molar ratio for dihydrobromide formation) to avoid side products.

- Step 2 : Use aqueous HBr for acidification to precipitate the dihydrobromide salt. Adjust pH to 4–5 to maximize yield .

- Step 3 : Purify via recrystallization in ethanol/water mixtures. Monitor purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Key Data : Typical yields range from 65–80%, with purity >98% confirmed by elemental analysis and NMR.

Q. How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm protonation sites (piperazine nitrogen atoms) and hydrogen-bonding networks. Compare with analogues like 4-(2-fluorobenzoyl)piperazinium salts .

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen flow (10°C/min) to assess decomposition temperatures. Data shows stability up to 180°C, with HBr release above this threshold.

- Hygroscopicity Testing : Store at 25°C/60% RH; monitor mass changes. The dihydrobromide form shows <2% moisture uptake over 72 hours .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

Methodological Answer :

-

HPLC-MS : Use a polar-embedded column (e.g., Waters Atlantis T3) with ESI+ detection. Detect residual solvents (e.g., ethanol, DMF) via headspace GC-MS, adhering to ICH Q3C guidelines .

-

Ion Chromatography : Quantify bromide counterion content (theoretical: 34.2%; acceptable range: 33–35%) .

-

Table 1 : Common Impurities and Limits

Impurity Source Acceptable Limit Unreacted piperazine Incomplete substitution <0.5% Monohydrobromide Partial acidification <1.0%

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved?

Methodological Answer :

- Controlled Solubility Studies : Use standardized buffers (pH 1–10) and ionic strengths. For example, solubility in pH 7.4 PBS is 12 mg/mL, but drops to 3 mg/mL in pH 4.5 acetate buffer. Conflicting data often arise from unaccounted ionic strength effects .

- Computational Modeling : Apply COSMO-RS or Hansen solubility parameters to predict solvent compatibility. Ethanol/water (70:30) is optimal for reconstitution .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer :

-

Light Sensitivity : Store in amber glass under inert gas (argon). UV irradiation tests show 5% degradation after 48 hours at 365 nm .

-

Oxidative Protection : Add antioxidants (0.1% BHT) in solid-state formulations. LC-MS identifies primary degradation products as N-oxide derivatives .

-

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

Time (Weeks) Purity (%) Major Degradant 0 99.8 None 4 97.2 N-Oxide (1.1%) 8 95.4 N-Oxide (2.8%)

Q. How can computational methods predict biological activity or receptor interactions?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to dopamine D2 or serotonin receptors (common targets for piperazine derivatives). The acetic acid moiety enhances hydrogen bonding with Glu342 in D2 receptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Data shows the ethyl group on piperazine reduces steric hindrance, improving receptor affinity .

Q. What experimental designs address conflicting bioactivity data in cell-based assays?

Methodological Answer :

- Dose-Response Optimization : Test concentrations from 1 nM–100 µM. Use Hill slope analysis to identify off-target effects (e.g., IC50 variations due to serum protein binding) .

- Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis markers) to differentiate cytotoxicity from cytostatic effects. For example, 50 µM induces apoptosis in 30% of HeLa cells vs. 10% cytostasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.